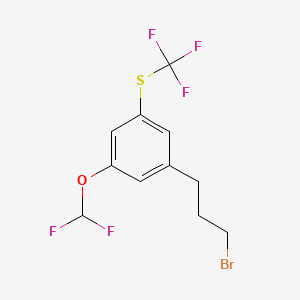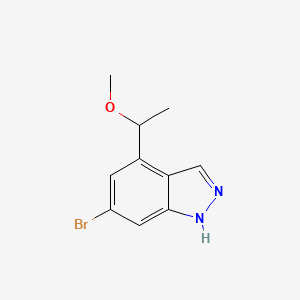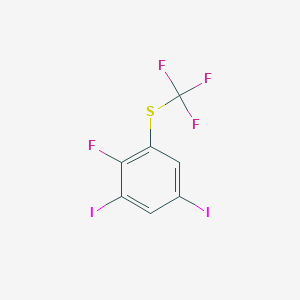
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2F4I2S It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of iodine and fluorine atoms onto a benzene ring, followed by the addition of a trifluoromethylthio group. One common method involves the use of halogenation reactions, where iodine and fluorine are introduced using reagents such as iodine monochloride (ICl) and fluorine gas (F2). The trifluoromethylthio group can be added using trifluoromethylthiolating agents like trifluoromethylthiol chloride (CF3SCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the halogenation and trifluoromethylthiolation processes.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used to replace iodine or fluorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The presence of iodine, fluorine, and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene
- 1,5-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
- 1,5-Diiodo-2-fluoro-3-(trifluoromethyl)benzene
Uniqueness
1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is unique due to its specific arrangement of iodine, fluorine, and trifluoromethylthio groups on the benzene ring. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H2F4I2S |
|---|---|
Peso molecular |
447.96 g/mol |
Nombre IUPAC |
2-fluoro-1,5-diiodo-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H |
Clave InChI |
PYTNOHMBDCGNST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1SC(F)(F)F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


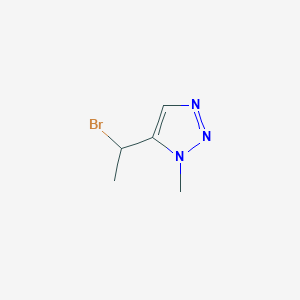

![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)

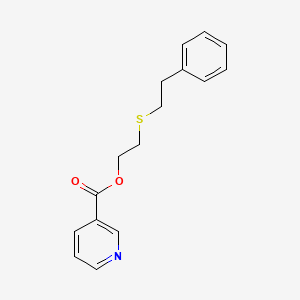

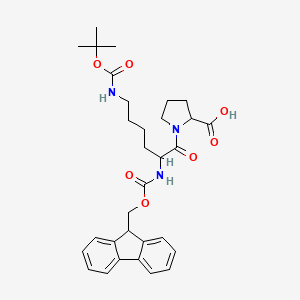
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)
